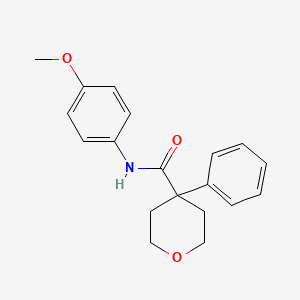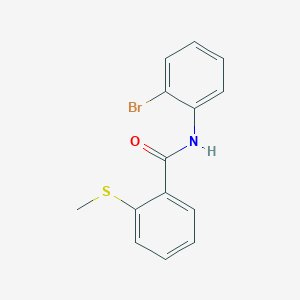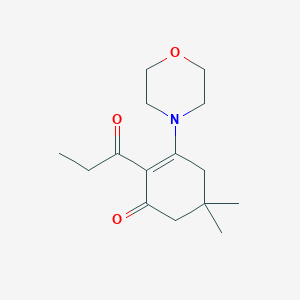
N-(3-chloro-2-methylphenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-2-methylphenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide, also known as CDP323, is a small molecule drug that has shown potential in various scientific research applications. This compound was first synthesized in 2004 and has since been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions.
作用機序
N-(3-chloro-2-methylphenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide works by inhibiting the activity of dipeptidyl peptidase IV (DPP-IV), an enzyme that is involved in the activation of T cells. By inhibiting DPP-IV, this compound reduces the activation and proliferation of T cells, which in turn reduces the inflammatory response associated with autoimmune diseases.
Biochemical and Physiological Effects
This compound has been shown to have a significant impact on the immune system. In preclinical studies, this compound has been shown to reduce the production of pro-inflammatory cytokines, which are associated with autoimmune diseases. Additionally, this compound has been shown to reduce the infiltration of immune cells into the central nervous system, which is a hallmark of multiple sclerosis.
実験室実験の利点と制限
One of the advantages of using N-(3-chloro-2-methylphenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide in laboratory experiments is its high potency and selectivity for DPP-IV. This allows for precise control over the inhibition of T cell activation. However, one limitation of using this compound is its relatively short half-life, which may require frequent dosing in in vivo experiments.
将来の方向性
There are several potential future directions for the use of N-(3-chloro-2-methylphenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide in scientific research. One area of interest is the development of this compound analogs with improved pharmacokinetic properties. Another potential direction is the use of this compound in combination with other immunomodulatory agents to enhance its therapeutic efficacy. Additionally, this compound may have potential applications in the treatment of other inflammatory diseases beyond autoimmune diseases.
合成法
The synthesis of N-(3-chloro-2-methylphenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide involves the reaction of 3-chloro-2-methylbenzoyl chloride with 3-(2,5-dioxo-1-pyrrolidinyl)propan-1-amine in the presence of a base such as triethylamine. The reaction yields this compound as a white solid with a molecular weight of 348.83 g/mol.
科学的研究の応用
N-(3-chloro-2-methylphenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide has been studied for its potential therapeutic applications in various scientific research areas. One of the most promising applications is in the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. This compound has been shown to inhibit the activity of T cells, which play a crucial role in the development of autoimmune diseases.
特性
IUPAC Name |
N-(3-chloro-2-methylphenyl)-3-(2,5-dioxopyrrolidin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3/c1-9-10(15)3-2-4-11(9)16-12(18)7-8-17-13(19)5-6-14(17)20/h2-4H,5-8H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKZNYFZYMFPVOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CCN2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B5866714.png)
![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(4-methoxyphenyl)benzamide](/img/structure/B5866718.png)
![2-{[(dimethylamino)carbonyl]amino}phenyl dimethylcarbamate](/img/structure/B5866727.png)

![6-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone](/img/structure/B5866735.png)
![ethyl 4-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B5866740.png)

![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5866756.png)

![N-[2-(3-chlorophenyl)ethyl]-1-propyl-4-piperidinamine](/img/structure/B5866783.png)

![3-[(1-benzyl-1H-imidazol-2-yl)thio]propanamide](/img/structure/B5866804.png)
![2-methyl-3-{[(4-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5866811.png)
